molecular formula C19H27N3O3 B2755300 N1-isobutyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 941983-59-1

N1-isobutyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2755300
CAS RN: 941983-59-1
M. Wt: 345.443
InChI Key: JKFXNAHKHSPIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as IQ-1S, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it an interesting subject for further investigation.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • A study detailed the synthesis and characterisation of one-dimensional oxalato-bridged metal(II) complexes with isoquinoline, exploring their crystal structures and magnetic properties (Castillo et al., 2001).
  • Research on the development of novel 1,2,3,4-Tetrahydroisoquinoline derivatives as potent and selective dopamine D3 receptor ligands indicates the interest in tetrahydroisoquinoline compounds for therapeutic applications (Mach et al., 2004).
  • The oxidation of N-Methyl-1,2,3,4-Tetrahydroisoquinoline into the N-Methyl-Isoquinolinium Ion by monoamine oxidase illustrates the biochemical interest in similar compounds and their interactions with enzymes related to neurotransmitter metabolism (Naoi et al., 1989).

Potential Therapeutic Applications

  • Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor highlights the investigation into compounds with similar structures for modulating cellular pathways and potential therapeutic effects (Chijiwa et al., 1990).
  • The blockade of Orexin-1 receptors attenuating Orexin-2 receptor antagonism-induced sleep promotion in rats indicates the role of isoquinoline derivatives in sleep regulation and potential therapeutic implications for sleep disorders (Dugovic et al., 2009).

Chemical Reactions and Interactions

  • A study on Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides from oximes and diazo compounds via aryl and vinylic C-H activation showcases the chemical versatility and reactivity of isoquinoline derivatives (Shi et al., 2013).

properties

IUPAC Name

N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-12(2)11-20-17(23)18(24)21-15-8-7-14-6-5-9-22(16(14)10-15)19(25)13(3)4/h7-8,10,12-13H,5-6,9,11H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFXNAHKHSPIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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